1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine

EZH2 inhibitor Epigenetics Cancer therapeutics

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine (CAS 1498100-95-0, MF C₁₂H₂₄N₂, MW 196.33 g/mol) is a bifunctional piperidine derivative bearing a cyclobutylmethyl substituent on the piperidine nitrogen and an ethan-1-amine side chain at the 4-position. This scaffold is classified within the N-alkyl-N-arylmethylpiperidin-4-amine chemotype, a privileged structure known for dual serotonin and norepinephrine reuptake inhibition.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B12075444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CC2CCC2)N
InChIInChI=1S/C12H24N2/c1-10(13)12-5-7-14(8-6-12)9-11-3-2-4-11/h10-12H,2-9,13H2,1H3
InChIKeyLNMBIOSZLIOPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine – Chemical Identity, Supplier Landscape, and In-Class Positioning for Scientific Procurement


1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine (CAS 1498100-95-0, MF C₁₂H₂₄N₂, MW 196.33 g/mol) is a bifunctional piperidine derivative bearing a cyclobutylmethyl substituent on the piperidine nitrogen and an ethan-1-amine side chain at the 4-position . This scaffold is classified within the N-alkyl-N-arylmethylpiperidin-4-amine chemotype, a privileged structure known for dual serotonin and norepinephrine reuptake inhibition [1]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥98%), and its primary amine handle enables rapid diversification into amides, sulfonamides, ureas, or reductive amination products, making it a versatile intermediate for medicinal chemistry campaigns .

Why Generic N-Alkylpiperidin-4-amine Analogs Cannot Substitute for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine in Structure-Based Drug Design


The cyclobutylmethyl N-substituent imposes distinct conformational and steric constraints that simpler N-alkyl analogs (e.g., N-methyl, N-ethyl, or N-benzyl derivatives) do not replicate. In the N-alkyl-N-arylmethylpiperidin-4-amine series, variations in the N-alkyl group directly modulate dual reuptake inhibition potency and selectivity [1]. Cyclobutyl-containing piperidine derivatives have been specifically claimed in patent literature for enhanced histamine H3 receptor affinity, with the cyclobutyl group contributing to a folded conformation that favors receptor binding [2]. Generic substitution with linear or less conformationally restricted N-alkyl analogs would therefore alter both the stereoelectronic profile and the downstream biological activity of any derived compound. Procurement of the correct cyclobutylmethyl-bearing scaffold is essential for reproducibility in structure-activity relationship (SAR) studies where this substituent has been optimized against specific targets.

Quantitative Differentiation Evidence for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine Versus Structurally Proximal Analogs


Enabling Sub-Nanomolar EZH2 Inhibition Through Cyclobutylmethyl-Piperidinyl-Ethyl Derivatization

Derivatization of 1-[1-(cyclobutylmethyl)piperidin-4-yl]ethan-1-amine via the primary amine handle yields (R)-2-(1-(1-(cyclobutylmethyl)piperidin-4-yl)ethyl)-5-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one, which exhibits an IC₅₀ of <10 nM against EZH2 [1]. This is among the most potent EZH2 inhibitors reported in the corresponding patent (US10604531), where alternative N-substituted piperidinyl-ethyl scaffolds generally yield IC₅₀ values between 10–1000 nM [1]. The cyclobutylmethyl group is critical: non-cyclobutyl analogs disclosed in the same patent lose between 10- and 100-fold in potency relative to the cyclobutylmethyl-bearing congener [1].

EZH2 inhibitor Epigenetics Cancer therapeutics

Histamine H3 Receptor Binding Affinity: Evidence for Low Nanomolar Engagement by Cyclobutylmethyl-Piperidine Scaffolds

A compound closely related to the target scaffold — containing a 1-(cyclobutylmethyl)piperidin-4-yl motif — demonstrates a dissociation constant (Kd) of 1.35 nM against the human histamine H3 receptor (H3R) expressed in HEK293T cells, measured by BRET assay [1]. In contrast, the endogenous ligand histamine exhibits a Kd of approximately 10–50 nM at H3R [2]. The cyclobutylmethyl group has been specifically identified in H3R patent literature as a preferred substituent conferring high affinity through conformational pre-organization [3]. Linear N-alkyl analogs (e.g., N-propyl or N-butyl) in the same chemotype typically show 5- to 50-fold weaker H3R affinity [3].

Histamine H3 receptor CNS disorders GPCR ligand

Thermodynamic Conformational Advantage of the Cyclobutylmethyl Group for Target Pre-Organization

The cyclobutylmethyl substituent introduces a well-characterized folded (gauche) conformational preference due to the puckered cyclobutane ring, which restricts rotational freedom compared to linear alkyl chains (e.g., n-butyl, n-propyl) [1]. In the context of piperidine-based ligands, this conformational restriction imposes an entropic benefit upon target binding by reducing the number of accessible rotamers in the unbound state. Quantitative computational studies on N-cyclobutylmethyl versus N-n-butyl piperidine derivatives estimate a ΔΔG of binding improvement of approximately 0.5–1.5 kcal/mol attributable to conformational pre-organization alone [1]. This translates to a theoretical 2- to 12-fold affinity enhancement purely from the entropic component, consistent with the observed potency differences in the EZH2 series [2].

Conformational analysis Ligand pre-organization Entropic benefit

Dual Amine Functionality Enables Divergent Synthetic Elaboration Not Possible with Mono-Functional Scaffolds

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine presents two chemically distinct amine environments: the tertiary piperidine nitrogen (pKa ~9.8) and the primary ethanamine side chain (pKa ~10.6) . This differential basicity enables sequential, chemoselective functionalization — for example, amide coupling at the primary amine followed by quaternization or further alkylation at the piperidine nitrogen . In contrast, simpler mono-amine scaffolds such as 4-(cyclobutylmethyl)piperidine (CAS not available; MW 153.26 g/mol) offer only a single reactive handle, limiting their utility in divergent library synthesis . This dual-handle architecture directly enables the efficient parallel synthesis observed in the EZH2 inhibitor patent, where the primary amine serves as the point of attachment for the thienoazepinone warhead [1].

Synthetic versatility Parallel library synthesis Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine Based on Quantitative Differentiation Evidence


EZH2-Targeted Epigenetic Drug Discovery: Synthesis of Sub-10 nM PRC2 Complex Inhibitors

Use 1-[1-(cyclobutylmethyl)piperidin-4-yl]ethan-1-amine as the chiral amine building block for constructing thienoazepinone-based EZH2 inhibitors with IC₅₀ values below 10 nM. The cyclobutylmethyl group is essential for maintaining potency; non-cyclobutyl analogs lose 10- to 100-fold activity [1]. This scaffold is directly applicable to oncology programs targeting EZH2 gain-of-function mutations in lymphoma, INI1-deficient tumors, and castration-resistant prostate cancer.

Histamine H3 Receptor Ligand Development for CNS Disorders

Deploy the cyclobutylmethyl-piperidine scaffold as a privileged starting point for H3R antagonist/inverse agonist programs. Closely related analogs exhibit Kd values of ~1.4 nM at human H3R, with the cyclobutylmethyl group providing a ~5- to 50-fold affinity advantage over linear N-alkyl congeners [2][3]. Target indications include narcolepsy, cognitive impairment in schizophrenia, and attention deficit hyperactivity disorder.

Focused Library Synthesis Exploiting Orthogonal Diamine Reactivity

Leverage the differential pKa of the piperidine tertiary amine and the primary ethanamine side chain for sequential, chemoselective functionalization in parallel library formats . This dual-handle architecture enables two-dimensional diversification: amide/sulfonamide formation at the primary amine in Step 1, followed by N-alkylation or quaternization at the piperidine nitrogen in Step 2. This is particularly valuable for hit-to-lead optimization campaigns where rapid exploration of vector diversity is rate-limiting.

Conformationally Constrained Fragment Merging for GPCR and Kinase Targets

Utilize the entropic benefit of the cyclobutylmethyl group (estimated ΔΔG advantage of 0.5–1.5 kcal/mol relative to linear alkyl chains) for fragment-based drug design and scaffold hopping campaigns targeting GPCRs or kinases with shallow binding pockets [4]. Pre-organization reduces the entropic penalty upon binding, translating to measurable potency gains in biochemical and cellular assays.

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